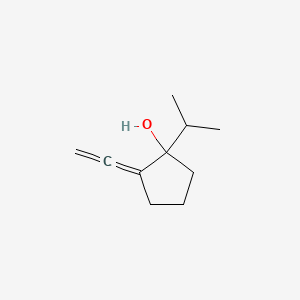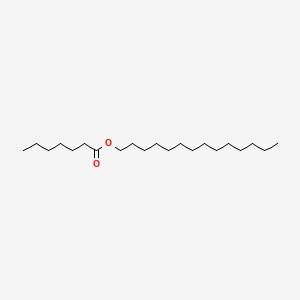![molecular formula C6H8O3 B13831943 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone is a chemical compound characterized by the presence of two oxirane (epoxide) rings and an ethanone group. This compound is known for its reactivity due to the strained three-membered oxirane rings, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone typically involves the reaction of suitable precursors under controlled conditions. One common method involves the oxidation of alkenes using peracids or other oxidizing agents to form the oxirane rings. For example, the reaction of an alkene with a peracid such as m-chloroperbenzoic acid (MCPBA) can yield the desired epoxide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane rings are highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols or other reduced products.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are typically ring-opened compounds with functional groups introduced at the former oxirane positions.
Reduction: The major products are diols or other reduced derivatives.
Oxidation: The major products are more highly oxidized compounds, potentially including carboxylic acids or ketones.
Scientific Research Applications
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane rings.
Mechanism of Action
The mechanism of action of 1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone involves the reactivity of its oxirane rings. These rings are prone to nucleophilic attack, leading to ring-opening reactions that form more stable products. The compound can interact with various molecular targets, including enzymes and other proteins, through covalent bonding with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone
- 3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Uniqueness
1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone is unique due to the presence of two oxirane rings, which confer high reactivity and versatility in chemical synthesis. This dual oxirane structure allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds that may contain only one oxirane ring or different functional groups.
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-[2-(oxiran-2-yl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C6H8O3/c1-4(7)6(3-9-6)5-2-8-5/h5H,2-3H2,1H3 |
InChI Key |
LSRJXAGAFCGWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CO1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


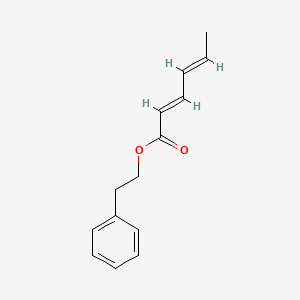
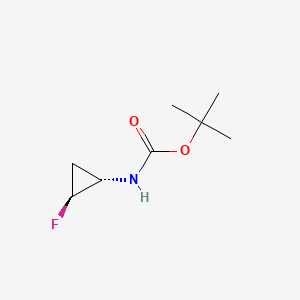
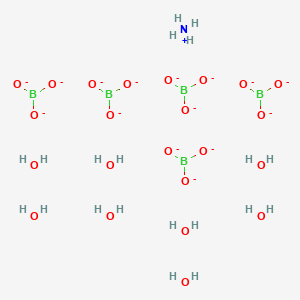
![1,3,9-Triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13831882.png)
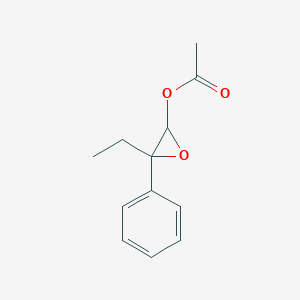
![(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione](/img/structure/B13831891.png)
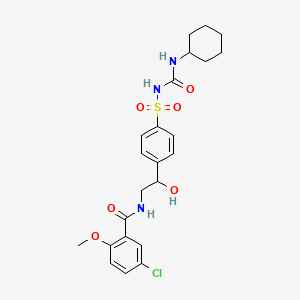
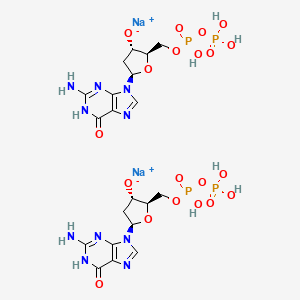
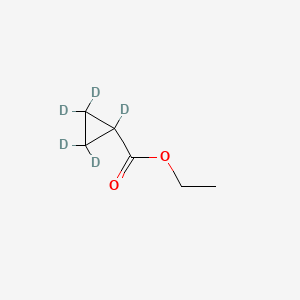
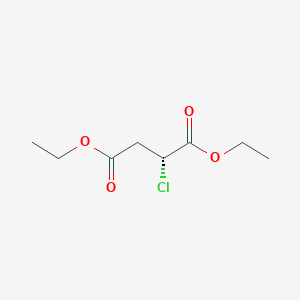
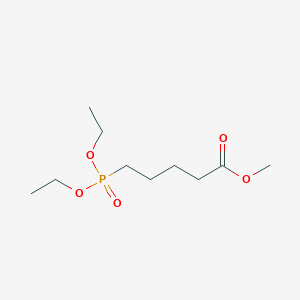
![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
